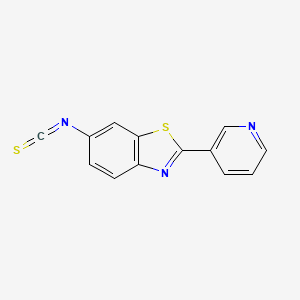
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole is a chemical compound known for its unique structure and properties It is a member of the benzothiazole family, which is characterized by a fused benzene and thiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with thiophosgene in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature.
Base: Triethylamine or pyridine is often used as a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Automated Systems: For precise control of reaction conditions and to minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of thioureas or isothiocyanate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Molecular targets may include proteins, enzymes, and nucleic acids, affecting cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole
- 6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzimidazole
Uniqueness
6-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole is unique due to its specific combination of a benzothiazole ring, an isothiocyanate group, and a pyridine ring
Eigenschaften
CAS-Nummer |
61352-20-3 |
|---|---|
Molekularformel |
C13H7N3S2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
6-isothiocyanato-2-pyridin-3-yl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7N3S2/c17-8-15-10-3-4-11-12(6-10)18-13(16-11)9-2-1-5-14-7-9/h1-7H |
InChI-Schlüssel |
KQXMZBHJYBIQCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)C=C(C=C3)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


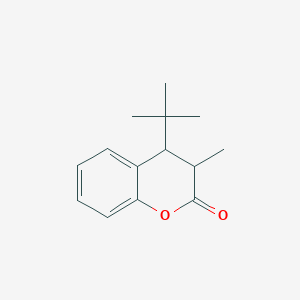
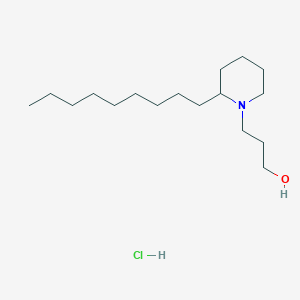


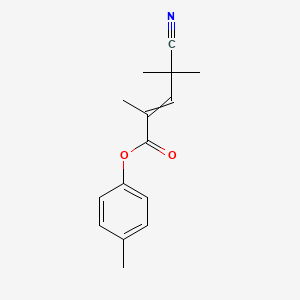
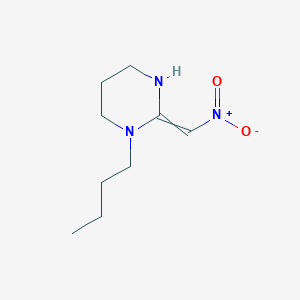

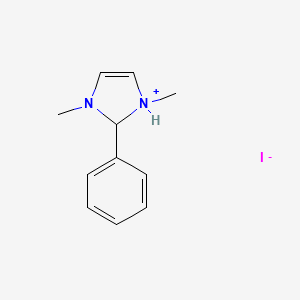
![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
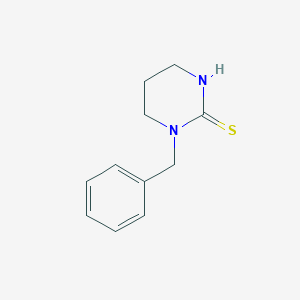


![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)
